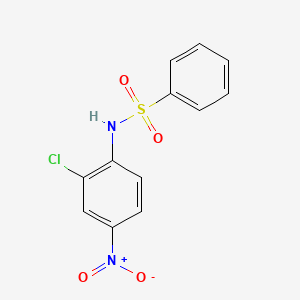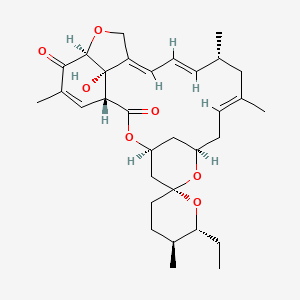
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Overview
Description
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is particularly notable for its efficacy in controlling parasitic infections in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on various biological systems, particularly its anthelmintic properties.
Medicine: Explored for its potential in treating parasitic infections in animals and humans.
Industry: Utilized in the development of insecticides and anthelmintic drugs.
Mechanism of Action
The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.
Comparison with Similar Compounds
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- can be compared to other milbemycins and macrocyclic lactones, such as:
Avermectins: Another class of macrocyclic lactones with similar anthelmintic properties.
Ivermectin: A well-known avermectin used to treat parasitic infections.
Selamectin: Another milbemycin derivative used in veterinary medicine.
The uniqueness of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- lies in its specific structural features and its potent activity against a broad spectrum of parasites.
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQXUKNLJUJRF-YRXAXKISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-97-6 | |
| Record name | Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


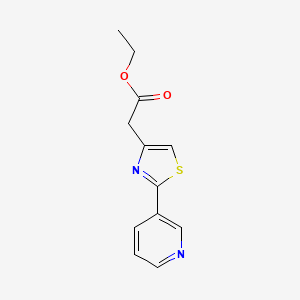
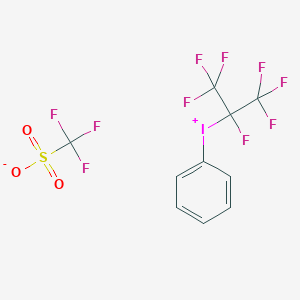
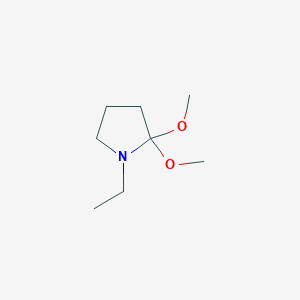
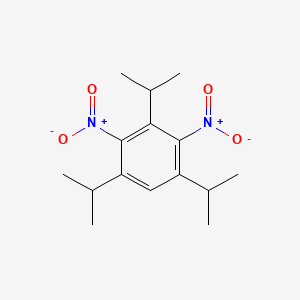
![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3344635.png)
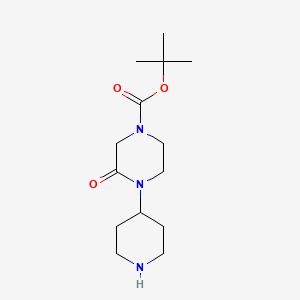
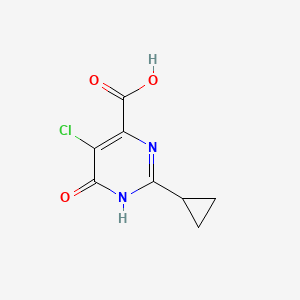
![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)

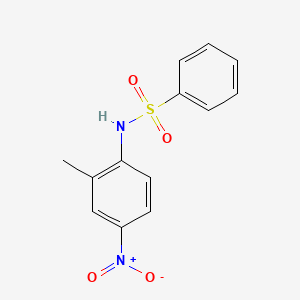
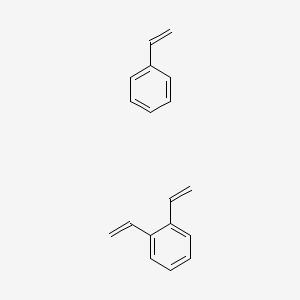
![4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B3344678.png)
